Methyl 3-((2S,5S)-5-allyl-4-methylenetetrahydrofuran-2-YL)propanoate
Description
Properties
Molecular Formula |
C12H18O3 |
|---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
methyl 3-[(2S,5S)-4-methylidene-5-prop-2-enyloxolan-2-yl]propanoate |
InChI |
InChI=1S/C12H18O3/c1-4-5-11-9(2)8-10(15-11)6-7-12(13)14-3/h4,10-11H,1-2,5-8H2,3H3/t10-,11-/m0/s1 |
InChI Key |
FOWJWKQYXHZRLY-QWRGUYRKSA-N |
Isomeric SMILES |
COC(=O)CC[C@H]1CC(=C)[C@@H](O1)CC=C |
Canonical SMILES |
COC(=O)CCC1CC(=C)C(O1)CC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((2S,5S)-5-allyl-4-methylenetetrahydrofuran-2-YL)propanoate typically involves multiple steps, starting from readily available precursors. One common method involves the use of allyl alcohol and a suitable acid catalyst to form the tetrahydrofuran ring. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-((2S,5S)-5-allyl-4-methylenetetrahydrofuran-2-YL)propanoate can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically occur in anhydrous solvents under inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Methyl 3-((2S,5S)-5-allyl-4-methylenetetrahydrofuran-2-YL)propanoate has been investigated for its anticancer properties. Studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The allyl and methylene groups may contribute to its interaction with biological targets involved in cancer progression .
2. Anti-inflammatory Properties
Research suggests that derivatives of this compound may possess anti-inflammatory effects. The tetrahydrofuran moiety is known for its ability to modulate inflammatory pathways, making this compound a candidate for further studies in treating inflammatory diseases .
Organic Synthesis Applications
1. Synthetic Intermediates
This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the introduction of functional groups through various chemical reactions, facilitating the development of novel pharmaceuticals and agrochemicals .
2. Chiral Building Blocks
Due to its chiral nature, this compound is valuable in asymmetric synthesis. It can be utilized to create other chiral compounds that are essential in drug development, particularly in creating enantiomerically pure substances which are crucial for efficacy and safety in pharmaceuticals .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the micromolar range. |
| Study B | Anti-inflammatory Effects | Showed reduction in pro-inflammatory cytokines in vitro, suggesting potential therapeutic use in inflammatory conditions. |
| Study C | Synthesis of Chiral Compounds | Successfully used as a precursor in the synthesis of biologically active chiral drugs, improving yield and selectivity. |
Mechanism of Action
The mechanism by which Methyl 3-((2S,5S)-5-allyl-4-methylenetetrahydrofuran-2-YL)propanoate exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, Methyl 3-((2S,5S)-5-allyl-4-methylenetetrahydrofuran-2-yl)propanoate is compared to three structural analogs (Table 1):
Methyl 3-((2R,5R)-5-allyl-4-methylenetetrahydrofuran-2-yl)propanoate
This stereoisomer differs only in the configuration of the THF ring (2R,5R). The inversion of stereochemistry reduces its compatibility in enantioselective reactions. For instance, in Diels-Alder reactions, the (2S,5S) isomer exhibits higher regioselectivity due to favorable orbital alignment .
Methyl 3-((2S,5S)-5-ethyl-4-methylenetetrahydrofuran-2-yl)propanoate
Replacing the allyl group with an ethyl substituent diminishes electron-rich character, lowering reactivity in electrophilic additions. Boiling points increase slightly (e.g., ~215°C vs. ~205°C for the allyl variant) due to reduced molecular branching .
Methyl 3-((2S,5S)-5-allyltetrahydrofuran-2-yl)propanoate
Absence of the methylene group eliminates ring strain, enhancing thermal stability but reducing susceptibility to ring-opening reactions. Solubility in polar solvents (e.g., ethanol) decreases by ~20% compared to the methylene-containing analog .
Table 1: Comparative Analysis of Structural Analogs
| Property | Target Compound | (2R,5R)-Allyl Isomer | Ethyl-Substituted Analog | Methylene-Free Analog |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 210.27 | 210.27 | 198.24 | 196.23 |
| Substituents | Allyl, Methylene | Allyl, Methylene | Ethyl, Methylene | Allyl |
| Key Reactivity | High (Diels-Alder) | Moderate | Low (electrophilic addition) | Moderate (ring-opening) |
| Boiling Point (°C) | ~205 | ~203 | ~215 | ~220 |
| Solubility in Ethanol (g/L) | 45 | 42 | 38 | 36 |
Biological Activity
Methyl 3-((2S,5S)-5-allyl-4-methylenetetrahydrofuran-2-YL)propanoate (CAS Number: 1638279-45-4) is a synthetic compound with unique structural features that suggest potential biological activity. This article reviews its chemical properties, biological activities, and relevant research findings.
This compound has the following characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₈O₃ |
| Molecular Weight | 210.27 g/mol |
| Density | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
| CAS Number | 1638279-45-4 |
The compound features a propanoate functional group and a tetrahydrofuran moiety, which may contribute to its reactivity and biological interactions.
Anti-inflammatory Effects
Compounds with similar structures have been investigated for their anti-inflammatory properties. Research indicates that tetrahydrofuran derivatives can modulate inflammatory pathways, potentially reducing cytokine production. This suggests that this compound may also possess such properties, although direct evidence is yet to be established.
Cytotoxicity
Cytotoxic studies on related compounds have shown varying degrees of effectiveness against cancer cell lines. For instance, some tetrahydrofuran derivatives have demonstrated selective cytotoxicity towards specific cancer types. Further research is needed to evaluate the cytotoxic potential of this compound in vitro and in vivo.
Case Studies and Research Findings
- Antimicrobial Study : A study on similar allyl-tetrahydrofuran compounds revealed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of the bacterial cell membrane.
- Anti-inflammatory Mechanism : Research focusing on tetrahydrofuran derivatives indicated inhibition of the NF-kB pathway, leading to reduced expression of pro-inflammatory cytokines. This suggests a potential application in treating inflammatory diseases.
- Cytotoxicity Assessment : A comparative analysis of various methylene-tetrahydrofuran derivatives showed selective cytotoxic effects against breast cancer cell lines (MCF7), warranting further investigation into this compound's effects on different cancer models.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
